Technical Guide: 4-Bromo-1,1-dimethoxybutane in Drug Development
Technical Guide: 4-Bromo-1,1-dimethoxybutane in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Bromo-1,1-dimethoxybutane, a versatile bifunctional molecule increasingly utilized in the synthesis of complex therapeutic agents. Its unique structure, featuring a reactive alkyl bromide and a protected aldehyde (as a dimethyl acetal), makes it a valuable building block, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Information
Chemical Structure:
4-Bromo-1,1-dimethoxybutane possesses a four-carbon aliphatic chain. One terminus is functionalized with a bromine atom, creating a reactive electrophilic site for nucleophilic substitution. The other end features a carbon atom bonded to two methoxy groups (-OCH₃), forming a dimethyl acetal. This acetal group serves as a stable protecting group for an aldehyde, which can be revealed under acidic conditions.
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Chemical Name: 4-Bromo-1,1-dimethoxybutane[1]
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Synonyms: 4-Bromobutyraldehyde dimethyl acetal, Butane, 4-bromo-1,1-dimethoxy-[1]
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InChI: 1S/C6H13BrO2/c1-8-6(9-2)4-3-5-7/h6H,3-5H2,1-2H3[5]
Physicochemical Properties
The following table summarizes the key quantitative properties of 4-Bromo-1,1-dimethoxybutane, essential for reaction planning, safety, and handling.
| Property | Value |
| Molecular Weight | 197.07 g/mol [2] |
| Density | 1.281 g/cm³ |
| Boiling Point | 45-50 °C at 1 Torr |
| Flash Point | 59.7 °C |
| Refractive Index | 1.446 |
| Vapor Pressure | 0.887 mmHg at 25°C |
| XLogP3 | 1.6 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 5 |
Storage Conditions: Store sealed in a dry environment, preferably in a freezer at or below -20°C.[1]
Application in PROTAC Synthesis
4-Bromo-1,1-dimethoxybutane is a highly effective linker for the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2][6] The linker's role is critical, influencing the formation and stability of the key ternary complex (Target Protein - PROTAC - E3 Ligase).[7]
The dual functionality of 4-Bromo-1,1-dimethoxybutane allows for a modular and sequential approach to PROTAC synthesis. The alkyl bromide provides a handle for attachment to the E3 ligase ligand, while the protected aldehyde allows for late-stage conjugation of the target protein ligand (warhead).
Experimental Protocol: Representative PROTAC Synthesis
This protocol describes a general, two-step methodology for synthesizing a hypothetical PROTAC using 4-Bromo-1,1-dimethoxybutane as the linker.
Step 1: N-Alkylation of an E3 Ligase Ligand
This initial step couples the linker to an amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide, a common CRBN ligand).
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Reagents and Materials:
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Procedure:
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Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere.
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Add DIPEA (3.0 eq) to the solution, followed by the dropwise addition of 4-Bromo-1,1-dimethoxybutane (1.2 eq).[8]
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Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.[8]
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Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove DMF and excess reagents.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the resulting intermediate (Ligand-Linker(acetal)) by flash column chromatography on silica gel.
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Step 2: Acetal Deprotection and Warhead Conjugation via Reductive Amination
This step first deprotects the acetal to reveal the aldehyde, which is then used to couple the warhead (containing a primary or secondary amine) via reductive amination.
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Reagents and Materials:
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Ligand-Linker(acetal) Intermediate from Step 1 (1.0 eq)
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Aqueous Hydrochloric Acid (e.g., 1M HCl)
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Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Amine-containing Warhead (Protein of Interest Ligand) (1.1 eq)
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Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
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Acetic Acid (catalytic amount)
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Procedure:
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Deprotection: Dissolve the Ligand-Linker(acetal) intermediate (1.0 eq) in a suitable solvent like THF or DCM. Add aqueous HCl and stir at room temperature for 1-4 hours, monitoring by TLC/LC-MS until the acetal is fully converted to the aldehyde. Neutralize the reaction carefully with a base (e.g., saturated NaHCO₃ solution) and extract the aldehyde product into an organic solvent. Dry the organic layer and concentrate to yield the crude Ligand-Linker(aldehyde).
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Reductive Amination: Dissolve the crude Ligand-Linker(aldehyde) (1.0 eq) and the amine-containing warhead (1.1 eq) in an anhydrous solvent such as DCM.
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Add a catalytic amount of acetic acid to facilitate imine formation.
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Add the reducing agent, Sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise to the stirring mixture.
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Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere. Monitor progress by LC-MS.
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Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
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Extract the mixture with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
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Synthetic Workflow Visualization
The following diagram illustrates the logical flow of the PROTAC synthesis described in the experimental protocol.
Caption: Synthetic workflow for PROTAC assembly using 4-Bromo-1,1-dimethoxybutane.
References
- 1. 4-Bromo-1,1-dimethoxybutane|lookchem [lookchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 4-Bromo-1,1-dimethoxybutane|CAS 24157-02-6|TCIJT|製品詳細 [tci-chemical-trading.com]
- 4. 4-BROMO-1,1-DIMETHOXYBUTANE | VSNCHEM [vsnchem.com]
- 5. PubChemLite - 4-bromo-1,1-dimethoxybutane (C6H13BrO2) [pubchemlite.lcsb.uni.lu]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
